molecular formula C7H7NS B124271 6,7-Dihydrothieno[3,2-c]pyridine CAS No. 107112-93-6

6,7-Dihydrothieno[3,2-c]pyridine

Cat. No.: B124271
CAS No.: 107112-93-6
M. Wt: 137.2 g/mol
InChI Key: NVWLCUBMMDJESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H7NS . It is a key component in the synthesis of clopidogrel bisulfate, a medication used to prevent heart attacks and strokes in high-risk patients .


Synthesis Analysis

The synthesis of this compound derivatives has been described in various studies . For instance, one study describes the synthesis and characterization of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors of Hedgehog acyltransferase . The compounds were selected for synthesis based on their high potencies against the enzyme target .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The NMR spectral data indicate different amide conformational ratios between the RU-SKI inhibitors, as has been observed in other 5-acyl-6,7-dihydrothieno[3,2-c]pyridines .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For example, in the synthesis of clopidogrel bisulfate, a thienopyridine prodrug, the compound undergoes ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific derivative . For example, tert-Butyl this compound-5(4H)-carboxylate has a molecular weight of 239.34, is solid at room temperature, and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 6,7-Dihydrothieno[3,2-c]pyridine derivatives have been synthesized through reactions with 1,3-dipoles, resulting in novel fused heterocycles. These reactions are stereoselective and yield racemic cis-cycloadducts with a β-lactam ring fused to the thienopyridine core (Milen, Ábrányi‐Balogh, Dancsó, & Keglevich, 2012).
  • Another study synthesized new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides (Ábrányi‐Balogh et al., 2013).

Chemical Properties and Reactions

  • 6,7-Dihydrothieno[3,2-c]pyridines have been used as intermediates in synthesizing other compounds. For instance, cyclisation of 2-(2-thienyl)ethyl isothiocyanate with various reagents led to the formation of 1-methylthio or 1-ethylthio derivatives of this compound (Davies et al., 1976).

Applications in Pharmaceutical Research

  • 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines were found to be potent inhibitors of inducible and neuronal nitric oxide synthase, showing potential for pharmaceutical applications (Beaton et al., 2001).

Biological Studies

  • A novel compound, HTPSMQol, synthesized using this compound showed higher antimicrobial activity compared to its metal complexes and was comparable with Ciprofloxacin, indicating its potential in antimicrobial treatments (Patel, .. Patel, & S. Patel, 2011).

Mechanism of Action

Target of Action

6,7-Dihydrothieno[3,2-c]pyridine is a core structure found in several bioactive compounds, including the antiplatelet drug prasugrel . The primary target of these compounds is the platelet aggregation process, which plays a crucial role in blood clotting .

Mode of Action

The compound interacts with its targets by inhibiting platelet aggregation and activation . The biotransformation of prasugrel, a prodrug containing the this compound structure, to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .

Biochemical Pathways

The conversion of prasugrel to its active metabolite involves the human liver- and intestinal-dominant carboxylesterases, hCE1 and hCE2 . The hydrolysis of prasugrel is at least 25 times greater with hCE2 than hCE1 . This process helps explain the rapid appearance of the active metabolite in human plasma .

Pharmacokinetics

The pharmacokinetics of this compound-based compounds involve efficient metabolism by human carboxylesterases . In vitro transport studies using the intestinal Caco-2 epithelial cell model showed a high in vivo absorption potential for prasugrel and rapid conversion to its active metabolite .

Result of Action

The result of the action of this compound-based compounds is the inhibition of platelet aggregation and activation . This leads to a decrease in blood clot formation, which is beneficial in conditions where clot formation is a risk, such as in cardiovascular diseases .

Action Environment

The action of this compound-based compounds can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature

Safety and Hazards

The safety and hazards associated with 6,7-Dihydrothieno[3,2-c]pyridine also depend on the specific derivative . For instance, tert-Butyl this compound-5(4H)-carboxylate has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

6,7-Dihydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as an inhibitor of Hedgehog acyltransferase, an enzyme involved in the palmitoylation of Hedgehog proteins . This interaction is crucial for the modulation of Hedgehog signaling pathways, which are essential for embryonic development and cancer progression . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . This compound affects cell signaling pathways, particularly those related to the Hedgehog signaling cascade, leading to altered gene expression and cellular metabolism . The impact on gene expression includes the downregulation of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits Hedgehog acyltransferase by binding to its active site, preventing the enzyme from catalyzing the palmitoylation of Hedgehog proteins . This inhibition leads to a decrease in Hedgehog signaling activity, which is crucial for the regulation of developmental processes and cancer cell growth . Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of Hedgehog acyltransferase and prolonged impact on cellular processes . Degradation products may also emerge over time, potentially altering the compound’s efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Hedgehog signaling without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound undergoes biotransformation, leading to the formation of active metabolites that contribute to its overall biochemical effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for developing targeted delivery strategies and improving therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with molecular targets and the modulation of cellular processes .

Properties

IUPAC Name

6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLCUBMMDJESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544436
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107112-93-6
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 3
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 4
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 5
6,7-Dihydrothieno[3,2-c]pyridine
Reactant of Route 6
6,7-Dihydrothieno[3,2-c]pyridine
Customer
Q & A

Q1: What is the mechanism of action of clopidogrel, a prominent drug containing the 6,7-dihydrothieno[3,2-c]pyridine core?

A1: Clopidogrel acts as an inhibitor of ADP-induced platelet aggregation. It achieves this by directly inhibiting the binding of adenosine diphosphate (ADP) to its receptor. This inhibition, in turn, prevents the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. []

Q2: Are there different salt forms of clopidogrel, and how do their properties differ?

A2: Yes, clopidogrel exists in various salt forms, including clopidogrel bisulfate, clopidogrel hydrogen sulfate, and clopidogrel hydrobromide. These salts exhibit distinct polymorphic forms, each with unique physical and chemical properties, impacting their clinical efficacy and formulation into dosage forms. [, , , ]

Q3: How can the stereochemistry of this compound derivatives be controlled during synthesis?

A3: Enantioselective synthesis is crucial for obtaining the desired biological activity in many pharmaceuticals. One method involves using biocatalytic enzymes, such as lipase derived from Pseudomonas cepacia or Pseudomonas stutzeri, to enantioselectively hydrolyze racemic mixtures of this compound derivatives. This approach allows for the isolation of specific isomers, like (S)-(+)-clopidogrel. []

Q4: Can the unwanted (R)-enantiomer of clopidogrel be converted back to a usable form?

A4: Yes, the (R)-(-) isomer of clopidogrel methyl ester can be racemized back to a mixture of (R)- and (S)-enantiomers. This racemization is achieved by treating the (R)-isomer with a strong base in an organic solvent, such as an alcohol, ester, ketone, or ether. This process allows for the recovery and reuse of the undesired enantiomer in the production of clopidogrel. []

Q5: What are some common synthetic approaches to construct the this compound scaffold?

A5: One common method is the Gewald reaction. For example, reacting N-(tert-butoxycarbonyl)-6,6-dimethylpiperidin-3-one with malononitrile and sulfur in the presence of L-proline as a catalyst produces a key intermediate for synthesizing the dengue virus inhibitor NITD-688, which contains the this compound core. [] Another approach involves the intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate, leading to the formation of 6,7-dihydrothieno[3,2-c]pyridines. This reaction can be facilitated by reagents like methyl fluorosulphate or triethyloxonium tetrafluoroborate. []

Q6: How can the this compound scaffold be further derivatized to create diverse compounds?

A6: This core readily undergoes various transformations, enabling the synthesis of a wide range of derivatives. For instance, reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids yields thienopyridopyrimidone derivatives. [] Moreover, reacting the same starting material with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines. [, ] Furthermore, utilizing this compound derivatives in reactions with 1,3-dipoles, such as nitrile oxides or nitrile imines, produces novel fused heterocycles. [] Additionally, the Staudinger reaction with the core structure has been explored, selectively generating racemic cis-cycloadducts where the thienopyridine core is fused with a β-lactam ring. []

Q7: What interesting structural features of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives have been studied?

A7: Research has revealed that the amide bond in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines exhibits restricted rotation, leading to distinct E and Z conformations. The equilibrium between these conformations is influenced by non-covalent interactions between the amide oxygen and neighboring aromatic protons. This finding allows for the design of molecules favoring specific conformations, which can be valuable in drug discovery. [, ]

Q8: Have this compound derivatives been investigated for biological activities beyond antiplatelet effects?

A8: Yes, these derivatives demonstrate promising activities against various targets. For example, a this compound coupled indole derivative exhibited significant efflux pump inhibiting (EPI) activity in bacteria. [] Furthermore, some C-3-coupled derivatives showed toxicity towards both sensitive and ABCB1 efflux pump-expressing colon adenocarcinoma cell lines, as well as normal fibroblast cell lines. []

Q9: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A9: Common techniques include: * Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of newly synthesized compounds. []* Chromatography: High-performance liquid chromatography (HPLC) coupled with UV detection is employed to determine the purity of clopidogrel besylate and quantify impurities. [] * X-ray crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and crystal packing arrangements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.